molecular formula C15H15ClF3N3O B033211 Triflumizole CAS No. 68694-11-1

Triflumizole

Cat. No. B033211
CAS RN: 68694-11-1
M. Wt: 345.75 g/mol
InChI Key: HSMVPDGQOIQYSR-UHFFFAOYSA-N
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Description

Triflumizole is a systemic fungicide that has been developed to control a wide range of fungal diseases across various crops. It operates by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes, thereby exerting its fungicidal action. This compound belongs to the imidazole class and demonstrates a broad spectrum of activity, including efficacy against strains resistant to other fungicides like benzimidazoles or dicarboximides. Triflumizole has been found to have low toxicity to mammals and fishes, indicating a lower environmental impact compared to some other fungicidal agents (Nakata et al., 1991).

Synthesis Analysis

The development of Triflumizole involved finding a novel synthetic method for imidazole derivatives. The process of synthesizing imidazole-containing compounds, specifically N-(1-imidazol-1-ylalkoxyalkylidene)anilines, displayed significant fungicidal activity along with plant growth-regulating effects. Optimal fungicidal activity was achieved by substituting the phenyl group with halogens, methyl, or trifluoromethyl groups, particularly in the 2-position, and halogen in the 4-position. The introduction of an oxygen atom into the alkyl chain markedly reduced the impact on plant growth without compromising fungicidal efficacy, leading to the selection of Triflumizole for commercial use (Nakata et al., 1991).

Molecular Structure Analysis

Triflumizole's effectiveness as a fungicide can be partly attributed to its molecular structure, which allows for systemic action within plants. Its molecular framework includes an imidazole ring, indicating its place within the imidazole class of compounds. The specific arrangement of substituents around this ring is critical for its fungicidal properties and its ability to inhibit ergosterol biosynthesis effectively.

Chemical Reactions and Properties

The chemical reactivity of Triflumizole is characterized by its interaction with the sterol biosynthesis pathway in fungi. It specifically inhibits the demethylation step at C-14 of the sterol skeleton, a crucial process for maintaining cell membrane integrity in fungi. This mode of action is similar across the class of imidazole fungicides, which are known for their ability to disrupt fungal cell membrane synthesis and function.

Physical Properties Analysis

While specific physical properties of Triflumizole, such as melting point, solubility, and vapor pressure, are not detailed in the provided research, these properties generally play a significant role in its application and efficacy. Fungicides' physical properties can affect their formulation, stability, and absorption by plants, thereby influencing their overall effectiveness in disease control.

Chemical Properties Analysis

Triflumizole's chemical properties, including stability under environmental conditions and reactivity with other substances, are crucial for its application as a fungicide. Its systemic nature allows it to be absorbed and translocated within the plant, providing both protective and curative effects against fungal pathogens. The development of Triflumizole ionic liquids containing anions of natural origin to improve utilization and minimize adverse impacts on aquatic ecosystems reflects ongoing efforts to enhance its chemical properties for environmental safety (Gang Tang et al., 2019).

Scientific Research Applications

Strigolactone Biosynthesis Inhibition

  • Scientific Field : Plant Biology
  • Summary of the Application : Triflumizole has been identified as a novel lead compound for the inhibition of Strigolactone (SL) biosynthesis . SLs are plant hormones involved in the development of various plants and also stimulate seed germination of root parasitic plants, which reduce crop yield . Therefore, regulating SL biosynthesis may lessen the damage of root parasitic plants .
  • Methods of Application : In the study, 27 nitrogen-containing heterocyclic derivatives were screened for inhibition of SL biosynthesis . Triflumizole was found to most effectively reduce the levels of rice SL, 4-deoxyorobanchol (4DO), in root exudates . It inhibited endogenous 4DO biosynthesis in rice roots by inhibiting the enzymatic activity of Os900, a rice enzyme that converts the SL intermediate carlactone to 4DO .
  • Results or Outcomes : A Striga germination assay revealed that triflumizole-treated rice displayed a reduced level of germination stimulation for Striga . These results identify triflumizole as a novel lead compound for inhibition of SL biosynthesis .

Inhibition of Ergosterol Biosynthesis

  • Scientific Field : Mycology
  • Summary of the Application : Triflumizole is an ergosterol demethylation inhibitor that inhibits ergosterol biosynthesis through the suppression of C14-demethylation in sterols . This plays a role in the inhibition of spore germination, mycelial growth, and fungal propagation in plants .
  • Methods of Application : The specific methods of application or experimental procedures for this application were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes for this application were not detailed in the source .

Developmental Toxicity and Liver Damage in Zebrafish

  • Scientific Field : Aquatic Toxicology
  • Summary of the Application : Triflumizole (TFZ) toxicity has been investigated in the aquatic environment to understand the potential risks to aquatic species . The adverse effects of TFZ exposure in zebrafish were investigated .
  • Methods of Application : After TFZ exposure, the lethal concentration 50 (LC 50) in 3 days post-fertilization (dpf) embryos and 6 dpf larvae were measured . The development (including pericardium edema, yolk sac retention, and liver degeneration) was apparently affected in 3 dpf embryos . Furthermore, the alanine aminotransferase (ALT) activity, superoxide dismutase (SOD) activity, catalase (CAT) activity, and malondialdehyde (MDA) content in 6 dpf larvae were significantly increased . Additionally, the expression of heat shock response genes (including hsp70, grp78, hsp90, and grp94), inflammatory genes (including p65-nfκb, il-1β, and cox2a), and lipid synthetic genes (including srebp1, fas, acc, and ppar-γ) in 3 dpf embryos was significantly increased .
  • Results or Outcomes : TFZ could affect the development of zebrafish, accompanied by disturbances of oxidative stress, heat shock response, inflammation, and lipid synthesis . These findings provide an original insight into the potential risks of TFZ to the aquatic ecosystem .

Safety And Hazards

Triflumizole is harmful if swallowed . It is also toxic to aquatic life with long-lasting effects . Protective measures such as wearing suitable protective clothing, avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols are recommended .

Future Directions

Triflumizole has been identified as a novel lead compound for the inhibition of strigolactone biosynthesis . Future research will assess the effects of triflumizole on other CYP711As by the inhibition assay of those enzymes .

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine
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InChI

InChI=1S/C15H15ClF3N3O/c1-2-7-23-9-14(22-6-5-20-10-22)21-13-4-3-11(16)8-12(13)15(17,18)19/h3-6,8,10H,2,7,9H2,1H3
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InChI Key

HSMVPDGQOIQYSR-UHFFFAOYSA-N
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Canonical SMILES

CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N2C=CN=C2
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Molecular Formula

C15H15ClF3N3O
Record name TRIFLUMIZOLE
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DSSTOX Substance ID

DTXSID2032500, DTXSID20860885
Record name Triflumizole
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Record name 4-Chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)benzenamine
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Molecular Weight

345.75 g/mol
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Physical Description

COLOURLESS CRYSTALS.
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Boiling Point

No boiling point at normal pressure; decomposes at 150 °C
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Solubility

In water, 10.2 mg/L at 20 °C and pH 7, In chloroform = 2.22 mg/L at 20 °C; hexane = 0.0176 mg/L at 20 °C; xylene = 0.639 mg/L at 20 °C; acetone = 1.44 mg/L at 20 °C; methanol = 0.496 mg/L at 20 °C, Solubility in water, mg/l at 20 °C: 10.2 (practically insoluble)
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Density

1.4 g/cm³
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Vapor Pressure

0.0000014 [mmHg], 1.4X10-6 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible
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Product Name

Triflumizole

Color/Form

Colorless crystals

CAS RN

68694-11-1, 149465-52-1, 99387-89-0
Record name Triflumizole [BSI:ISO]
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Melting Point

63.5 °C, 63 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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